molecular formula C23H15Cl2NO3 B6544112 4-chloro-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide CAS No. 929504-85-8

4-chloro-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide

Cat. No. B6544112
CAS RN: 929504-85-8
M. Wt: 424.3 g/mol
InChI Key: ZFWPNONFAHPCAY-UHFFFAOYSA-N
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Description

4-chloro-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide, also known as 4-chloro-N-benzoylbenzofuran-3-ylmethylbenzamide, is a type of small molecule compound that is used in a variety of scientific research applications. It is a versatile compound that is known for its wide range of biochemical and physiological effects, as well as its potential for use in lab experiments.

Scientific Research Applications

4-chloro-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide has a wide range of applications in scientific research. It has been used in the study of enzyme inhibitors, molecular modeling, and drug design. It has also been used to study the effects of small molecule compounds on cellular signaling pathways and cell cycle regulation.

Mechanism of Action

The exact mechanism of action of 4-chloro-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide is still not fully understood. However, it is thought to act by binding to specific targets in the cell, such as receptors or enzymes, and inhibiting their function. This can lead to a variety of biochemical and physiological effects, depending on the target.
Biochemical and Physiological Effects
4-chloro-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and 5-lipoxygenase. It has also been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties.

Advantages and Limitations for Lab Experiments

4-chloro-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide is a versatile compound that can be used in a variety of lab experiments. It is a relatively stable compound that is easy to synthesize and store. However, it is important to note that the compound can be toxic in high concentrations, so it is important to use it with caution.

Future Directions

There are a number of potential future directions for 4-chloro-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide. Further research into its mechanism of action and biochemical and physiological effects could provide new insights into how small molecule compounds can be used to treat a variety of diseases. Additionally, further research into its potential for use in drug design could lead to new and more effective therapies. Finally, further research into its potential for use in enzyme inhibition could lead to new treatments for a variety of disorders.

Synthesis Methods

4-chloro-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide is synthesized through the reaction of 4-chlorobenzoyl chloride with 3-methyl-1-benzofuran-6-yl-methanol in the presence of triethylamine. This reaction produces the desired compound in a high yield and is a relatively straightforward process.

properties

IUPAC Name

4-chloro-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15Cl2NO3/c1-13-19-11-10-18(26-23(28)15-4-8-17(25)9-5-15)12-20(19)29-22(13)21(27)14-2-6-16(24)7-3-14/h2-12H,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFWPNONFAHPCAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)Cl)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide

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